molecular formula C24H18N4O2 B2356513 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene CAS No. 1965304-96-4

1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene

Cat. No.: B2356513
CAS No.: 1965304-96-4
M. Wt: 394.434
InChI Key: UYAOCZOXQBLOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene is a complex organic compound characterized by the presence of two oxadiazole rings attached to a central benzene ring The oxadiazole rings are further substituted with tolyl groups, which are methyl-substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-bis(2-tolyl)benzene with nitrile oxides, which are generated in situ from the corresponding hydroximoyl chlorides and base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, often at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the tolyl substituents can be oxidized to form carboxylic acids.

    Reduction: The oxadiazole rings can be reduced under specific conditions to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids from the methyl groups.

    Reduction: Formation of amines from the oxadiazole rings.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use in the development of bioactive compounds due to its structural features.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials, such as polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole rings can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-tolyl)benzene: Lacks the oxadiazole rings, making it less versatile in terms of chemical reactivity and applications.

    1,3,5-Tris(2-methylphenyl)benzene: Similar structure but with three tolyl groups instead of oxadiazole rings, leading to different chemical properties and applications.

    1,3-di-o-Tolyl-2-thiourea:

Uniqueness

1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene is unique due to the presence of oxadiazole rings, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of advanced materials and bioactive molecules.

Properties

IUPAC Name

3-(2-methylphenyl)-5-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c1-15-8-3-5-12-19(15)21-25-23(29-27-21)17-10-7-11-18(14-17)24-26-22(28-30-24)20-13-6-4-9-16(20)2/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAOCZOXQBLOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)C4=NC(=NO4)C5=CC=CC=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.